3-Ethoxyazetidine-3-carboxylic acid hydrochloride
Overview
Description
3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxyazetidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-ethoxyazetidine with hydrochloric acid. One common method includes the use of diisopropylethylamine (DIPEA) as a base in ethanol, followed by heating the mixture to 100°C for 18 hours . This process yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxyazetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3-ethoxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethoxyazetidine-3-carboxylic acid hydrochloride include other azetidine derivatives such as:
- 3-Hydroxyazetidine-3-carboxylic acid
- 3-Methylazetidine-3-carboxylic acid
- 3-Phenylazetidine-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its ethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
3-ethoxyazetidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-10-6(5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNQUESZWZPBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-24-7 | |
Record name | 3-Azetidinecarboxylic acid, 3-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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